4-ethoxy-N-(2-ethylphenyl)-3-nitrobenzamide
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Overview
Description
4-ethoxy-N-(2-ethylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group at the fourth position, an ethylphenyl group at the nitrogen atom, and a nitro group at the third position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-ethylphenyl)-3-nitrobenzamide typically involves the following steps:
Amidation: The nitro-substituted benzamide is then subjected to amidation with 2-ethylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-ethylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 4-ethoxy-N-(2-ethylphenyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-ethoxy-N-(2-ethylphenyl)-3-nitrobenzoic acid.
Scientific Research Applications
4-ethoxy-N-(2-ethylphenyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-ethylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(2-ethylphenyl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
4-ethoxy-N-(2-ethylphenyl)-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
4-ethoxy-N-(2-ethylphenyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a nitro group.
Uniqueness
4-ethoxy-N-(2-ethylphenyl)-3-nitrobenzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the nitro group allows for specific reactions and interactions that are not possible with the amino or carboxylic acid analogs.
Properties
IUPAC Name |
4-ethoxy-N-(2-ethylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-12-7-5-6-8-14(12)18-17(20)13-9-10-16(23-4-2)15(11-13)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIXQSJNUINCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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